3-methyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 3-methyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 1040650-99-4) is a heterocyclic molecule featuring a fused thieno[3,2-d]pyrimidin-4-one core. Key structural attributes include:
- 3-Methyl group: Enhances steric bulk and may influence metabolic stability.
- Sulfanyl linkage at position 2: Connects the core to a 1,2,4-oxadiazole ring.
Its synthesis likely follows established routes for thienopyrimidinones, involving cyclization and condensation steps .
Properties
IUPAC Name |
3-methyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S2/c1-20-14(21)12-9(5-7-23-12)17-15(20)24-8-11-18-13(19-22-11)10-4-2-3-6-16-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSOBWHUHHDHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2). CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it a potential target for anti-cancer therapies.
Mode of Action
If we consider its potential role as a cdk2 inhibitor, it likely interacts with the atp-binding pocket of cdk2, preventing atp from binding and thus inhibiting the kinase activity of cdk2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest.
Biochemical Pathways
The biochemical pathways affected by CCG-293035 are likely related to cell cycle regulation. CDK2, the potential target of CCG-293035, plays a critical role in the G1-S phase transition of the cell cycle. By inhibiting CDK2, CCG-293035 could disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis.
Result of Action
The result of CCG-293035’s action, assuming it acts as a CDK2 inhibitor, would be the inhibition of cell proliferation. This could potentially lead to the death of cancer cells, making CCG-293035 a potential candidate for anti-cancer therapies. .
Comparison with Similar Compounds
Core Structure Variations
The thieno[3,2-d]pyrimidin-4-one core distinguishes the target compound from analogues with alternative fused-ring systems:
Substituent Analysis
Substituents at positions 2 and 3 critically modulate activity. A comparative analysis is shown below:
Key Insights :
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